molecular formula C9H7ClN2 B1302050 3-(2-Chlorophenyl)-1H-Pyrazole CAS No. 59843-55-9

3-(2-Chlorophenyl)-1H-Pyrazole

Cat. No.: B1302050
CAS No.: 59843-55-9
M. Wt: 178.62 g/mol
InChI Key: DWBQZNMWKPXWEK-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1H-Pyrazole is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Properties

  • Molecular Conformation Studies : Research on pyrazole derivatives, including those with chlorophenyl groups, has shown their molecular structure and conformation. For instance, a study examined the dihedral angles and hydrogen bond formations in compounds with 1H-pyrazole rings, revealing the molecular stability and intermolecular interactions in such compounds (Shahani et al., 2010).

  • X-Ray Crystallography : X-ray crystallography has been utilized to unambiguously determine the structure of pyrazole derivatives. This method provided insights into the regiospecific synthesis and the unique molecular structure of such compounds, including those with chlorophenyl groups (Kumarasinghe et al., 2009).

Synthesis and Optimization

  • Synthesis of Derivatives : Pyrazole derivatives, including those with chlorophenyl groups, have been synthesized for various applications. The synthesis involves multiple steps, including Knoevenagel condensation and cyclization, leading to biologically active compounds (Liu et al., 2017).

  • Computational Design and Study : Computational methods have been applied to the design and study of pyrazole derivatives. This approach helps in understanding the properties and effects of candidate drugs, providing insights into regulatory mechanisms and drug functions (Singh et al., 2009).

Biological Applications

  • Antimicrobial Potential : Certain pyrazole derivatives exhibit antimicrobial activities. Studies involving molecular docking and spectroscopic analysis have revealed the potential of these compounds against bacteria and fungi, highlighting their role in developing new antimicrobial agents (Sivakumar et al., 2020).

  • Potential Anti-Cancer Agents : Research has identified pyrazole compounds as potential anti-cancer agents. Synthesis, electronic structure analysis, and docking studies have been conducted to evaluate their efficacy and mechanism of action in cancer therapy (Thomas et al., 2019).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it interacts with biological systems to exert its effects .

Safety and Hazards

This includes information on the toxicity of the compound, precautions to be taken while handling it, and first aid measures in case of exposure .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions it could be used in .

Properties

IUPAC Name

5-(2-chlorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBQZNMWKPXWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370954
Record name 3-(2-Chlorophenyl)-1H-Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59843-55-9
Record name 3-(2-Chlorophenyl)-1H-Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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